molecular formula C20H16Cl2O5 B2632562 2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid CAS No. 858751-48-1

2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid

Cat. No.: B2632562
CAS No.: 858751-48-1
M. Wt: 407.24
InChI Key: XTQLJFAKQDWLNA-UHFFFAOYSA-N
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Description

This compound is a chromen-2-one derivative substituted with a 2,6-dichlorophenyl methoxy group at position 7, methyl groups at positions 4 and 8, and an acetic acid moiety at position 2. Its molecular formula is C₂₀H₁₆Cl₂O₅, with a molecular weight of 407.2 g/mol . The 2,6-dichlorophenyl group contributes to steric bulk and electronic effects, which may influence biological activity and metabolic stability.

Properties

IUPAC Name

2-[7-[(2,6-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2O5/c1-10-12-6-7-17(26-9-14-15(21)4-3-5-16(14)22)11(2)19(12)27-20(25)13(10)8-18(23)24/h3-7H,8-9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQLJFAKQDWLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the methoxy group: This step involves the methylation of the phenolic hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction, where the dichlorophenyl group is introduced using a suitable halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or dichlorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: It may inhibit specific enzymes involved in biological processes, leading to therapeutic effects.

    Modulation of signaling pathways: The compound may modulate key signaling pathways, affecting cellular functions and responses.

    Binding to receptors: It may bind to specific receptors, triggering or inhibiting biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Aromatic Substituents

The compound’s structural analogs differ primarily in the substituents on the aromatic ring (e.g., methoxy, fluoro, or dichloro groups) and modifications to the acetic acid moiety. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2,6-Dichlorophenyl methoxy C₂₀H₁₆Cl₂O₅ 407.2 XLogP3 = 4.4; 5 H-bond acceptors; high steric hindrance from Cl atoms.
2-[7-[(3-Fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic Acid 3-Fluorophenyl methoxy C₂₀H₁₇FO₅ 356.3 Lower molecular weight (356.3); F atom increases electronegativity but reduces steric bulk.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid 4-Methoxyphenyl C₂₂H₁₈O₆ 402.4 Methoxy group enhances electron density; fused furan ring alters planar structure.
Ethyl 3-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate Ethyl ester derivative (propanoate) C₂₂H₂₂Cl₂O₅ 437.3 Esterification increases lipophilicity (predicted higher XLogP); prodrug potential.

Key Findings :

  • Electron-Withdrawing vs.
  • Steric Effects : The 2,6-dichloro configuration creates significant steric hindrance, which may reduce enzymatic degradation but also limit binding to certain targets compared to the less bulky 3-fluoro analog .
  • Acid vs.

Biological Activity

The compound 2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core structure with specific substitutions that enhance its biological properties. The presence of the 2,6-dichlorophenyl group and the acetic acid moiety contribute to its unique chemical behavior.

Chemical Formula

  • IUPAC Name: 2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
  • Molecular Formula: C₂₁H₁₈Cl₂O₅

Structural Representation

InChI InChI 1S C21H18Cl2O5 c1 11 13 7 8 18 27 10 15 16 22 5 4 6 17 15 23 12 2 20 13 28 21 25 14 11 9 19 24 26 3 h4 8H 9 10H2 1 3H3\text{InChI }\text{InChI 1S C21H18Cl2O5 c1 11 13 7 8 18 27 10 15 16 22 5 4 6 17 15 23 12 2 20 13 28 21 25 14 11 9 19 24 26 3 h4 8H 9 10H2 1 3H3}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

Enzyme Inhibition

Studies suggest that the compound may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression. This inhibition can lead to altered expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for cancer therapy .

Antimicrobial Properties

Preliminary studies have shown that 2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid exhibits antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines, including breast and colon cancer cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity .
  • Animal Models : In vivo studies using mouse models of cancer have shown that administration of this compound resulted in reduced tumor growth compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumors.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionHDAC inhibition leading to altered gene expression
AntimicrobialEffective against multiple bacterial strains
AnticancerInduction of apoptosis in cancer cell lines
Tumor Growth InhibitionReduced growth in animal models

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